1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide
Description
This compound (CAS: 39630-19-8; molecular formula: C₁₇H₁₉F₃N₂O₂; molar mass: 340.34 g/mol) features a pyrrolidin-2-one core substituted with a 3-(trifluoromethyl)phenyl group at position 1 and a piperidine-4-carboxamide moiety at position 3 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide group contributes to hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors in medicinal chemistry.
Properties
Molecular Formula |
C18H20F3N3O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H20F3N3O3/c19-18(20,21)13-2-1-3-14(9-13)24-10-12(8-15(24)25)17(27)23-6-4-11(5-7-23)16(22)26/h1-3,9,11-12H,4-8,10H2,(H2,22,26) |
InChI Key |
CPRGHDYXCODOCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then synthesized and coupled with the pyrrolidine derivative. Common reagents used in these reactions include trifluoromethylating agents, amines, and carbonyl compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic ring or the nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Structure and Composition
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₃F₃N₂O₃
- Molecular Weight : 303.25 g/mol
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines. In studies, analogs of 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide demonstrated promising results against colon carcinoma and breast cancer cell lines, indicating potential as chemotherapeutic agents .
Anticonvulsant Activity
The structural characteristics of the compound suggest potential anticonvulsant effects. Similar pyrrolidine derivatives have been explored for their ability to modulate neurotransmitter systems, which could lead to the development of new treatments for epilepsy and related disorders .
Selective Serotonin Reuptake Inhibitors (SSRIs)
The trifluoromethyl group is known to enhance the selectivity and potency of compounds acting on serotonin transporters. This suggests that the compound may have applications in treating depression and anxiety disorders by acting as a selective serotonin reuptake inhibitor .
Synthetic Routes
The synthesis of 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine moiety is synthesized through cyclization reactions.
- Introduction of Trifluoromethyl Group : Utilizing reagents like trifluoromethyl iodide or trifluoromethyl sulfonate allows for the incorporation of the trifluoromethyl group into the aromatic system.
- Carbonyl Group Addition : The final steps involve introducing the carbonyl functionality through acylation reactions.
These synthetic strategies have been optimized for yield and purity, making them suitable for further biological testing.
Case Study 1: Anticancer Screening
In a study published in Compounds, derivatives similar to 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide were screened against multiple cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). The results showed that certain analogs exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
Case Study 2: Neuropharmacological Evaluation
A series of pyrrolidine-based compounds were evaluated for anticonvulsant activity using animal models. Compounds exhibiting structural similarities to 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide demonstrated significant protection against seizure induction in rodent models, suggesting potential therapeutic applications in epilepsy treatment .
Mechanism of Action
The mechanism of action of 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, contributing to its biological activity .
Comparison with Similar Compounds
Structural Analog with 4-Methoxyphenyl Substitution
Compound : 1-[[1-(4-Methoxyphenyl)-5-oxo-pyrrolidine-3-carbonyl]-piperidine-4-carboxylic acid (tetrahydro-pyran-4-ylmethyl)-amide ()
- Key Differences :
- Substituent : Replaces the 3-(trifluoromethyl)phenyl group with a 4-methoxyphenyl ring.
- Amide Side Chain : Uses a tetrahydro-2H-pyran-4-ylmethyl amide instead of the simpler carboxamide.
- Implications :
Pyridazinyl and Trifluoromethylpyridinyloxy Derivatives
Compound : N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylene]piperidine-1-carboxamide ()
- Key Differences: Core Structure: Replaces pyrrolidinone with a pyridazine ring and introduces a methylene-linked trifluoromethylpyridinyloxy phenyl group.
- Implications :
Halogen-Substituted Pyrazole Analogs
Compound : 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one ()
- Key Differences: Core: Pyrazole instead of pyrrolidinone. Substituents: 4-Chloro and 4-fluoro groups on phenyl rings.
- Implications :
Carboxamide Derivatives with Heterocyclic Variations
- N-[5-Oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]cyclopentanecarboxamide : Cyclopentane carboxamide may improve lipophilicity but reduce aqueous solubility.
- Implications : Heterocyclic variations significantly alter pharmacokinetic profiles and target selectivity .
Research Implications
- Trifluoromethyl Group : Critical for metabolic stability and target affinity; substitution with methoxy or halogens requires careful evaluation of electronic effects .
- Amide Side Chains : Simpler carboxamides (as in the target compound) favor solubility, while bulky groups (e.g., tetrahydro-2H-pyran) may hinder absorption .
- Heterocyclic Cores: Pyrrolidinone offers flexibility, pyridazine enhances stacking, and pyrazole introduces planarity—each with distinct pharmacological trade-offs .
Biological Activity
1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Structural Features:
- Pyrrolidine and Piperidine Rings : These nitrogen-containing heterocycles are known for their diverse biological activities.
- Trifluoromethyl Group : This substituent can enhance lipophilicity and metabolic stability, potentially influencing the compound's pharmacokinetics.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, a study on pyridine derivatives demonstrated potent cytotoxic effects against various cancer cell lines, suggesting that similar structural motifs may confer anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that certain analogs can inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages, suggesting a potential application in treating inflammatory diseases .
3. Neuroprotective Properties
Neuroprotective effects have also been reported, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in conditions like Alzheimer's disease. Compounds with similar structures have shown to inhibit acetylcholinesterase (AChE), which is critical in neurodegeneration .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The inhibition of key enzymes such as AChE and butyrylcholinesterase (BuChE) is crucial for its neuroprotective activity.
- Modulation of Signaling Pathways : Studies suggest that the compound may influence inflammatory signaling pathways, including NF-kB, thus reducing inflammation .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to 1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values around 10 µM. |
| Study B | Found anti-inflammatory activity through inhibition of TNF-alpha production in LPS-stimulated macrophages. |
| Study C | Reported neuroprotective effects in a scopolamine-induced memory impairment model in mice, showing improved cognitive function. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
